2-Methoxy-2-methylheptan-1-amine
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
1416352-09-4 |
|---|---|
Molecular Formula |
C9H21NO |
Molecular Weight |
159.27 g/mol |
IUPAC Name |
2-methoxy-2-methylheptan-1-amine |
InChI |
InChI=1S/C9H21NO/c1-4-5-6-7-9(2,8-10)11-3/h4-8,10H2,1-3H3 |
InChI Key |
ZRCXVJCAHXOORG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(C)(CN)OC |
Origin of Product |
United States |
Advanced Synthetic Strategies for 2 Methoxy 2 Methylheptan 1 Amine
Stereoselective Synthesis of 2-Methoxy-2-methylheptan-1-amine Enantiomers and Diastereomers
The carbon atom bearing the methoxy (B1213986) and methyl groups in this compound is a stereocenter. Therefore, the synthesis of enantiomerically pure forms of this compound requires stereoselective methods.
Asymmetric catalysis provides the most elegant and efficient means to access chiral amines with high enantiomeric purity. nih.govnih.gov In the context of this compound, asymmetric reductive amination of the prochiral ketone, 2-methoxy-2-methylheptan-1-one, is a highly attractive strategy. sioc-journal.cn
This transformation can be achieved using chiral catalysts, such as those based on iridium, rhodium, or iron, in combination with a chiral ligand. nih.gov For instance, iridium complexes with chiral phosphine-oxazoline ligands have shown excellent performance in the asymmetric hydrogenation of N-aryl imines. nih.gov The development of amine dehydrogenases (AmDHs) through directed evolution has also opened new avenues for the asymmetric synthesis of chiral primary amines from ketones. nih.gov These engineered enzymes can exhibit high activity and enantioselectivity for a range of ketone substrates. nih.gov
The choice of catalyst and reaction conditions is crucial for achieving high enantioselectivity. The steric hindrance around the ketone and the electronic properties of the substrate can significantly influence the outcome of the asymmetric transformation.
Table 2: Selected Chiral Catalysts for Asymmetric Amine Synthesis
| Catalyst Type | Reaction | Key Features | Reference |
| Iridium/Chiral Diphosphine Complexes | Asymmetric Hydrogenation of Imines | High activity and enantioselectivity for a broad range of imines. | nih.gov |
| Engineered Amine Dehydrogenases (AmDHs) | Asymmetric Reductive Amination of Ketones | High enantioselectivity (up to >99% ee) and activity for alkyl (hetero)aryl ketones. | nih.gov |
| Copper Hydride/Chiral Ligand | Reductive Relay Hydroamination | Access to amines with remote stereocenters. | nih.gov |
Chiral Auxiliary and Chiral Reagent Based Methodologies
The use of chiral auxiliaries is a well-established strategy for asymmetric synthesis. In the context of synthesizing α-branched amines, a chiral auxiliary can be temporarily incorporated into the molecule to direct the stereochemical outcome of a key bond-forming reaction. Subsequently, the auxiliary is cleaved to yield the desired enantiomerically enriched amine.
One prominent approach involves the use of N-sulfinyl imines, derived from Ellman's chiral auxiliary, (R)- or (S)-tert-butanesulfinamide. The condensation of the appropriate aldehyde with the chiral sulfinamide generates a sulfinyl imine. Nucleophilic addition of an organometallic reagent to this imine proceeds with high diastereoselectivity, controlled by the bulky tert-butylsulfinyl group. The resulting sulfinamide can then be readily cleaved under acidic conditions to afford the free chiral amine. acs.orgnih.gov For the synthesis of this compound, this would involve the addition of a methyl organometallic reagent to an imine derived from 2-methoxy-2-methylheptanal.
Another strategy employs chiral relay auxiliaries. These auxiliaries can amplify the stereochemical influence of non-stereogenic protecting groups to achieve high diastereoselectivity. rsc.org While not directly applied to the target molecule, this principle offers a potential route for enhancing stereocontrol in related systems.
The following table summarizes representative chiral auxiliaries and their application in amine synthesis:
| Chiral Auxiliary | Reaction Type | Key Features |
| (R)- or (S)-tert-Butanesulfinamide | Nucleophilic addition to N-sulfinyl imines | High diastereoselectivity, broad substrate scope, readily available. acs.orgnih.gov |
| (3S)-N,N'-bis(p-methoxybenzyl)-3-isopropylpiperazine-2,5-dione | Alkylation of C6 enolate | Employs a chiral relay network to enhance diastereoselectivity. rsc.org |
Dynamic Kinetic Resolution and Enzymatic Approaches for Enantiopure Amines
Dynamic kinetic resolution (DKR) is a powerful tool for the asymmetric synthesis of chiral amines, theoretically allowing for a 100% yield of a single enantiomer from a racemic mixture. acs.orgnih.gov This process combines the kinetic resolution of a racemic amine with in situ racemization of the slower-reacting enantiomer.
A common DKR setup involves an enzymatic acylation to selectively resolve one enantiomer, coupled with a metal catalyst to racemize the remaining amine. organic-chemistry.orgacs.org For instance, a lipase (B570770) such as Novozym-435 can be used for the enzymatic resolution, while a palladium nanocatalyst can facilitate the racemization. organic-chemistry.org This chemoenzymatic approach has been successfully applied to a variety of primary amines, affording high yields and excellent enantiomeric excesses. acs.org
Enzymatic approaches are not limited to DKR. Biocatalysis, utilizing engineered enzymes like transaminases, oxidases, and dehydrogenases, offers a green and highly selective alternative to traditional chemical methods. nih.govnih.govtandfonline.com For example, ω-transaminases can catalyze the asymmetric synthesis of chiral amines from prochiral ketones with excellent stereoselectivity. oup.com Amine dehydrogenases can synthesize chiral amines from aldehydes or ketones via reductive amination. nih.gov These enzymatic methods operate under mild conditions and are highly chemo-, regio-, and stereoselective. nih.govnih.gov
The table below highlights key features of DKR and enzymatic approaches:
| Method | Key Components | Advantages | Representative Findings |
| Dynamic Kinetic Resolution (DKR) | Enzyme (e.g., Lipase), Racemization Catalyst (e.g., Pd nanocatalyst) | Theoretical 100% yield of a single enantiomer, applicable to various amines. acs.orgorganic-chemistry.org | High yields (85–99%) and excellent enantiomeric excesses (97–99%) for primary amines. organic-chemistry.org |
| Enzymatic Synthesis (Transaminases) | ω-Transaminase, Amino Donor | Excellent stereoselectivity, mild reaction conditions, environmentally friendly. oup.com | Yields of 80%–98% and enantiomeric excess of 99% for various chiral amines. oup.com |
| Enzymatic Synthesis (Dehydrogenases) | Amine Dehydrogenase, Cofactor (NAD(P)H) | Synthesis from aldehydes/ketones, high enantiopurity. nih.govrsc.org | Up to 80% conversion and 15 mM molar productivity for enantiopure amines from alcohols. rsc.org |
Diastereoselective Synthesis of Related Branched Alkoxyalkylamine Frameworks
The diastereoselective synthesis of open-chain molecules is crucial for constructing complex organic structures. One approach involves the stereoselective generation of functionalized, stereodefined acyclic secondary nonstabilized lithium reagents from the corresponding secondary alkyl iodides. These lithium reagents can then react with various electrophiles with high retention of configuration, providing a pathway to chiral synthons for open-chain molecules. nih.gov
For frameworks related to this compound, a multicomponent reaction approach offers a modular and efficient strategy. For example, a zinc-mediated carbonyl alkylative amination reaction can bring together aldehydes, amines, and alkyl bromides to construct α-branched amines. researchgate.netnih.gov This method is notable for its broad substrate scope and functional group tolerance.
Exploration of Novel Synthetic Methodologies
The field of amine synthesis is continually evolving, with new methodologies being developed to improve efficiency, selectivity, and sustainability.
Transition-Metal Catalyzed Amine Synthesis
Transition-metal catalysis has become an indispensable tool for amine synthesis, offering novel pathways and high efficiency. rsc.orgacs.orgnih.gov Rhodium-catalyzed asymmetric hydrogenation of enamides and imines is a powerful method for producing chiral amines with high enantioselectivity. acs.orgnih.gov Similarly, iridium complexes have been shown to effectively catalyze the direct reductive amination of ketones to yield primary amines. organic-chemistry.org
Recent advances have also focused on the direct amination of C(sp³)-H bonds. Iron-based catalytic systems, for instance, can functionalize benzylic, allylic, and aliphatic C(sp³)-H bonds with high selectivity under aqueous conditions. organic-chemistry.org Another significant development is the homogeneously catalyzed reductive amination of carbonyl compounds with aqueous ammonia (B1221849) using rhodium-based catalysts, providing a direct route to primary amines. tulane.edu
The following table provides an overview of selected transition-metal catalyzed methods:
| Catalyst System | Reaction Type | Key Features |
| Rhodium Complexes | Asymmetric Hydrogenation of Imines/Enamides | High enantioselectivity for chiral amines. acs.orgnih.gov |
| Iridium Complexes | Reductive Amination of Ketones | Direct synthesis of primary amines. organic-chemistry.org |
| Iron-based Catalysts | Direct C(sp³)-H Amination | Functionalization of unactivated C-H bonds. organic-chemistry.org |
| Rhodium/Water-Soluble Phosphine | Reductive Amination with Ammonia | First homogeneously catalyzed approach with aqueous ammonia. tulane.edu |
Flow Chemistry and Continuous Processing in Amine Synthesis
Flow chemistry has emerged as a powerful technology for chemical synthesis, offering advantages such as enhanced safety, improved heat and mass transfer, and ease of scalability. organic-chemistry.org In the context of amine synthesis, continuous-flow processes can enable reactions that are difficult or hazardous to perform in batch mode. nih.govthieme-connect.dethieme-connect.com
For example, the continuous-flow synthesis of primary amines can be achieved through the catalytic hydrogenation of nitriles, where the flow setup can help to control selectivity and minimize the formation of secondary and tertiary amine byproducts. researchgate.net Flow reactors have also been successfully employed for reductive amination reactions under heterogeneous catalytic micellar conditions, providing a robust and scalable platform. rsc.org Furthermore, superheated flow chemistry, which operates at temperatures above the solvent's boiling point, can accelerate reaction rates to the point where a catalyst may no longer be necessary for certain transformations, such as amine alkylation. acs.org This approach allows for precise control over reaction times, minimizing degradation and side reactions. acs.org
The benefits of flow chemistry in amine synthesis are summarized below:
| Flow Chemistry Approach | Application | Advantages |
| Continuous Hydrogenation | Nitrile Reduction | Improved selectivity for primary amines, enhanced safety. researchgate.net |
| Micellar Flow Chemistry | Reductive Amination | Robust and scalable process, enhanced mass transfer. rsc.org |
| Superheated Flow Chemistry | Amine Alkylation | Accelerated reaction rates, potential for catalyst-free transformations, precise control. acs.org |
Chemical Reactivity and Mechanistic Investigations of 2 Methoxy 2 Methylheptan 1 Amine
Reactivity of the Primary Amine Functional Group
The primary amine (-NH₂) group is the principal site of reactivity in 2-Methoxy-2-methylheptan-1-amine. Primary amines are known to be nucleophilic and basic due to the lone pair of electrons on the nitrogen atom.
Acylation and Alkylation Reactions for Derivative Synthesis
Primary amines are expected to readily undergo acylation and alkylation.
Acylation: In a typical reaction, the primary amine would react with acylating agents like acid chlorides or anhydrides in a nucleophilic acyl substitution to form amides. For instance, the reaction with acetyl chloride would theoretically yield N-(2-methoxy-2-methylheptyl)acetamide. These reactions are generally high-yielding and are a standard method for protecting or modifying amine groups.
Alkylation: The primary amine can be alkylated by alkyl halides. However, these reactions are often difficult to control, leading to a mixture of primary, secondary, and tertiary amines, as well as quaternary ammonium (B1175870) salts, because the resulting secondary amine is often more nucleophilic than the primary amine from which it was formed.
Cyclization Reactions and Heterocycle Formation
Intramolecular cyclization reactions are a key method for forming heterocyclic compounds. While no specific studies exist for this compound, related N-methoxy amides have been shown to undergo cyclization to form derivatives like 1-methoxy-1,5-dihydro-2H-pyrrol-2-ones under basic conditions. researchgate.net The potential for the amine or a derivative to cyclize would depend on the presence of a suitable electrophilic center elsewhere in the molecule or in a reactant.
Oxidative and Reductive Transformations
The nitrogen atom in the amine group exists in a low oxidation state and can be oxidized.
Oxidative Transformations: Primary amines can be oxidized to various products depending on the reagent used. libretexts.org Strong oxidizing agents can lead to the formation of nitro compounds. Milder, more controlled oxidation can yield imines, oximes, or nitriles. researchgate.netmdpi.com For example, the electrochemical oxidation of primary amines can yield nitriles. mdpi.com
Reductive Transformations: As the amine is already in a reduced state, it does not typically undergo further reduction. However, reductive amination, a process where an aldehyde or ketone is reacted with an amine in the presence of a reducing agent, is a fundamental reaction for synthesizing more complex amines. This compound could itself be a product of the reductive amination of 2-methoxy-2-methylheptanal.
Influence of the Methoxy (B1213986) Group on Amine Reactivity
The methoxy group (-OCH₃) is located at the C2 position, adjacent to the carbon bearing the primary amine. This proximity is expected to exert a significant electronic and steric influence on the reactivity of the amine.
Intramolecular Interactions and Neighboring Group Effects
The oxygen atom of the methoxy group possesses lone pairs of electrons and can influence nearby reactions through neighboring group participation (NGP), also known as anchimeric assistance. wikipedia.orgdalalinstitute.com
In substitution reactions at the C1 carbon, the methoxy group could act as an internal nucleophile. mugberiagangadharmahavidyalaya.ac.inresearchgate.net This participation can lead to the formation of a cyclic intermediate (an oxonium ion), which can affect the reaction rate and stereochemistry. mugberiagangadharmahavidyalaya.ac.in NGP often results in an increased reaction rate and can lead to retention of stereochemistry through a double-inversion mechanism. researchgate.netchem-station.com While documented for other structures containing appropriately positioned methoxy groups, this effect has not been experimentally confirmed for this compound. mugberiagangadharmahavidyalaya.ac.inresearchgate.net
Stability under Various Reaction Conditions
The stability of the compound would be influenced by both the amine and the ether functional groups.
Acidic Conditions: The primary amine will be protonated under acidic conditions to form an ammonium salt. The ether linkage is generally stable to all but the strongest acids (e.g., HBr, HI), which can cleave the ether bond.
Basic Conditions: The compound is stable under most basic conditions.
Thermal Stability: Amine oxides, which can be formed from the oxidation of amines, are known to decompose upon strong heating to form alkenes. libretexts.org
Oxidative Stability: The presence of the methoxy group and the tertiary carbon at the C2 position may influence the oxidative stability. Research on the oxidative degradation of other amine-containing materials indicates that carbons alpha to the amine group can be sites of oxidation. researchgate.net
Stereochemical Aspects of Reactions Involving this compound
The stereochemistry of reactions at the chiral center of this compound, should it be resolved into its enantiomers, is of significant interest. The outcome of such reactions, in terms of retention, inversion, or racemization, is dictated by the reaction mechanism at play.
Reactions involving the amino group or the adjacent carbon atom can proceed through several stereochemical pathways.
Inversion of Configuration: In bimolecular nucleophilic substitution (SN2) reactions where the amine or a derivative acts as a nucleophile attacking an external electrophile, the stereochemistry of the reactants influences the product. However, for reactions at the carbon bearing the amino group, if a suitable leaving group were present, a direct SN2 attack by a nucleophile would lead to a complete inversion of configuration. This is a hallmark of the SN2 mechanism, where the nucleophile attacks from the side opposite to the leaving group. utexas.edulibretexts.org
Racemization: Should a reaction proceed through a planar carbocation intermediate, as in a unimolecular nucleophilic substitution (SN1) reaction, racemization is the expected outcome. utexas.edu The nucleophile can attack the planar carbocation from either face with equal probability, leading to a mixture of enantiomers. Given the tertiary nature of the carbon adjacent to the amine, the formation of a carbocation at this position under certain conditions is plausible, although likely to be influenced by the neighboring methoxy and amino groups.
Table 1: Predicted Stereochemical Outcomes for Reactions at the C1 Position of this compound Derivatives
| Reaction Type | Key Intermediate | Predicted Stereochemical Outcome |
| SN2 | Pentacoordinate Transition State | Inversion |
| SN1 | Planar Carbocation | Racemization |
| Neighboring Group Participation | Cyclic Oxonium Ion | Retention |
This table is based on established mechanistic principles in organic chemistry.
Achieving stereocontrol in the functionalization of this compound would be crucial for its application in asymmetric synthesis. The inherent chirality of the molecule, if resolved, could direct the stereochemical course of reactions at other sites within the molecule.
For reactions occurring at the amino group itself, such as acylation or alkylation, the chiral center at C2 could induce diastereoselectivity. The steric bulk of the substituents around the chiral center would likely influence the approach of reagents, favoring the formation of one diastereomer over the other.
In reactions where new stereocenters are formed, for example, through addition to an imine derivative of this compound, the existing stereocenter is expected to exert a directing effect. This is a common strategy in asymmetric synthesis, where a chiral auxiliary directs the stereochemical outcome of a reaction. While specific data for this compound is unavailable, studies on the stereoselective reactions of other chiral amines and β-amino esters provide a basis for predicting that high levels of stereocontrol could be achievable. nih.govacs.orggrowingscience.com The formation of a chelated intermediate involving a metal catalyst and both the nitrogen and oxygen atoms of the molecule could lock the conformation and lead to a highly stereoselective transformation.
Reaction Mechanism Elucidation via Advanced Spectroscopic and Kinetic Studies
To definitively determine the reaction mechanisms and stereochemical pathways of this compound, a combination of advanced spectroscopic and kinetic studies would be indispensable.
Spectroscopic Analysis:
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are fundamental tools for structural elucidation. libretexts.org For this compound, the 1H NMR spectrum would be expected to show characteristic signals for the aminomethyl protons, the methoxy group, the methyl group, and the heptyl chain. The chemical shifts of protons on the carbon adjacent to the nitrogen would likely appear in the 2.3-3.0 ppm range. libretexts.org In-situ NMR monitoring of reactions could allow for the direct observation of intermediates, such as the cyclic oxonium ion in cases of neighboring group participation. nih.gov
Infrared (IR) Spectroscopy: The IR spectrum would clearly indicate the presence of the primary amine through the characteristic N-H stretching vibrations, typically appearing as two bands in the 3300-3500 cm-1 region. oregonstate.edu The disappearance of these bands upon derivatization of the amine would be a key diagnostic tool.
Mass Spectrometry (MS): Mass spectrometry would be used to determine the molecular weight and fragmentation pattern of the compound and its reaction products. A key feature in the mass spectrum of amines is the "nitrogen rule," which states that a molecule with an odd number of nitrogen atoms will have an odd molecular ion peak. libretexts.orgoregonstate.edu Alpha-cleavage is a common fragmentation pathway for amines, which for this molecule would likely involve the loss of a hexyl radical to form a stable iminium cation. oregonstate.edu
Table 2: Predicted Spectroscopic Data for this compound
| Spectroscopic Technique | Predicted Key Features |
| 1H NMR | Signals for -CH2NH2 (~2.5-2.8 ppm), -OCH3 (~3.2-3.4 ppm), -CH3 (~1.1-1.2 ppm), and heptyl chain protons. |
| 13C NMR | Signal for C1 (~45-55 ppm), C2 (~75-85 ppm), -OCH3 (~50-60 ppm). |
| IR | Two N-H stretching bands (~3300-3500 cm-1), C-N stretching (~1000-1250 cm-1), C-O stretching (~1050-1150 cm-1). |
| Mass Spectrometry | Odd molecular ion peak. Prominent peak from α-cleavage (loss of hexyl radical). |
This table presents predicted data based on typical spectroscopic values for similar functional groups.
Kinetic Studies:
Kinetic analysis of reactions involving this compound would provide crucial insights into the reaction mechanism. By monitoring the reaction rate as a function of reactant concentrations, temperature, and solvent, the rate law can be determined. For example, a second-order rate law would be consistent with an SN2 mechanism, while a first-order rate law would suggest an SN1 or a rate-determining intramolecular step in a neighboring group participation mechanism. scripps.edursc.org Comparing the reaction rate of a derivative of this compound with that of a similar compound lacking the methoxy group could quantify the accelerative effect of neighboring group participation. libretexts.org
Advanced Analytical Methodologies for Research on 2 Methoxy 2 Methylheptan 1 Amine and Its Derivatives
High-Resolution Spectroscopic Techniques for Structural Elucidation
High-resolution spectroscopic methods are indispensable for determining the precise three-dimensional arrangement of atoms within a molecule and for identifying functional groups.
Multidimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Configurational Analysis
Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be instrumental.
COSY experiments would reveal proton-proton couplings, helping to establish the connectivity of the heptane (B126788) backbone and the relative positions of the methyl and aminomethyl groups.
HSQC would correlate proton signals with their directly attached carbon-13 nuclei, confirming the carbon framework.
HMBC provides information about longer-range couplings (typically 2-3 bonds), which is critical for identifying the placement of the methoxy (B1213986) group on the quaternary carbon and the connectivity of the aminomethyl group.
By analyzing the coupling constants and Nuclear Overhauser Effect (NOE) data from NOESY (Nuclear Overhauser Effect Spectroscopy) experiments, researchers can infer the preferred conformations of the flexible heptane chain and the spatial relationship between the various substituents.
High-Resolution Mass Spectrometry (HRMS) for Reaction Monitoring and Product Characterization
High-Resolution Mass Spectrometry (HRMS) is a cornerstone for the accurate mass determination of molecules, which in turn allows for the calculation of their elemental composition. This capability is vital for confirming the identity of reaction products and for monitoring the progress of a chemical synthesis.
In the context of synthesizing 2-Methoxy-2-methylheptan-1-amine, HRMS can be used to:
Confirm the molecular formula: By measuring the mass-to-charge ratio (m/z) with high precision, the elemental formula C₉H₂₁NO can be unequivocally confirmed.
Monitor reaction progress: Aliquots can be taken from a reaction mixture and analyzed by HRMS to track the disappearance of starting materials and the appearance of the desired product.
Characterize byproducts: Any unexpected masses detected can be analyzed to identify potential side reactions or impurities.
Techniques like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) are commonly used to ionize amine compounds for MS analysis. nih.gov The fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments can provide further structural information, such as the loss of the primary amino group. nih.gov The use of high-resolution multiple reaction monitoring (MRMHR) can offer enhanced specificity for targeted analysis of the compound in complex matrices. nih.gov
Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Hydrogen Bonding Studies
Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule.
For this compound, the IR spectrum would be expected to show characteristic absorption bands:
N-H stretching: Primary amines typically exhibit two bands in the region of 3300-3500 cm⁻¹, corresponding to the symmetric and asymmetric stretching vibrations of the -NH₂ group.
C-H stretching: Strong absorptions in the 2850-2960 cm⁻¹ range arise from the C-H bonds of the alkyl chain and methyl groups. docbrown.info
C-O stretching: The ether linkage would produce a strong absorption band in the 1070-1150 cm⁻¹ region.
N-H bending: A broad absorption can be observed in the 1590-1650 cm⁻¹ range due to the scissoring vibration of the primary amine.
These spectroscopic signatures provide a quick and effective way to confirm the presence of the key functional groups. Furthermore, shifts in the N-H stretching frequencies can be used to study intermolecular and intramolecular hydrogen bonding, which can influence the compound's physical properties and reactivity.
Chromatographic Methods for Purity and Enantiomeric Excess Determination
Chromatographic techniques are essential for separating components of a mixture, which is critical for assessing the purity of a synthesized compound and for resolving enantiomers.
Chiral Chromatography (GC-FID/MS, HPLC, SFC) for Enantiomeric Separations
Since this compound possesses a chiral center at the C2 position, it can exist as a pair of enantiomers. Chiral chromatography is the definitive method for separating and quantifying these enantiomers. nih.gov
Chiral Stationary Phases (CSPs): The separation is achieved by using a column packed with a chiral stationary phase. nih.gov These CSPs, often based on polysaccharides like cellulose (B213188) or amylose, interact differently with each enantiomer, leading to different retention times. mdpi.commdpi.com
Detection: The separated enantiomers can be detected using various methods, including Flame Ionization Detection (FID) or Mass Spectrometry (MS) in Gas Chromatography (GC), and UV or MS detectors in High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC). sigmaaldrich.com
The development of a successful chiral separation method allows for the determination of the enantiomeric excess (ee) of a sample, which is a critical quality attribute for chiral compounds.
Advanced Gas Chromatography (GC) and Liquid Chromatography (LC) Techniques for Complex Mixture Analysis
Beyond chiral separations, advanced GC and LC techniques are employed for the analysis of complex mixtures that may contain this compound, its derivatives, starting materials, and byproducts. ccsknowledge.comnih.gov
Gas Chromatography (GC): Due to the volatile nature of the amine, GC is a suitable technique. ccsknowledge.com Hyphenated techniques like GC-MS provide both retention time data for separation and mass spectra for identification. iik.ac.id The choice of the GC column's stationary phase is crucial for achieving good resolution of the components in a mixture.
Liquid Chromatography (LC): For less volatile derivatives or for analyses where derivatization is undesirable, LC is the method of choice. nih.gov Techniques like Ultra-High-Performance Liquid Chromatography (UHPLC) can provide rapid and highly efficient separations. nih.gov The use of different stationary phases and mobile phase compositions can be optimized to analyze a wide range of related compounds.
Interactive Data Table: Analytical Techniques for this compound
| Analytical Technique | Application | Key Information Obtained |
| Multidimensional NMR | Structural Elucidation | 3D structure, connectivity, conformation |
| High-Resolution Mass Spectrometry | Product Characterization | Elemental composition, molecular weight |
| Vibrational Spectroscopy (IR/Raman) | Functional Group Analysis | Presence of amine, ether, and alkyl groups |
| Chiral Chromatography (GC, HPLC, SFC) | Enantiomeric Separation | Enantiomeric excess, purity |
| Advanced GC and LC | Complex Mixture Analysis | Purity, identification of byproducts |
Derivatization Strategies for Enhanced Analytical Resolution and Detectionsigmaaldrich.com
The direct analysis of primary amines like this compound via chromatographic methods can be challenging. The polarity of the amine functional group often leads to poor peak shape (tailing) and potential adsorption onto the active sites of the chromatographic column, particularly in gas chromatography (GC). nih.gov To overcome these issues and enhance analytical performance, derivatization is a widely employed strategy. iu.edu This process involves chemically modifying the analyte to create a derivative with more favorable properties for separation and detection. researchgate.net
Derivatization can improve the analysis of this compound in several key ways:
Improved Chromatographic Behavior : By replacing the active hydrogen on the primary amine with a less polar group, volatility is increased and interactions with the column are minimized, leading to sharper, more symmetrical peaks. iu.eduresearchgate.net
Enhanced Detection : A derivatizing agent can introduce a chromophore or fluorophore into the molecule, making it detectable by UV-Visible or fluorescence detectors, which significantly increases sensitivity for high-performance liquid chromatography (HPLC). sigmaaldrich.comresearchgate.netsigmaaldrich.com
Improved Mass Spectrometric Identification : Derivatives can be designed to produce characteristic fragmentation patterns upon ionization, aiding in structural elucidation and selective detection in mass spectrometry (MS). ddtjournal.comoup.com
Enantiomeric Resolution : For chiral analysis, derivatization with a chiral reagent creates diastereomers that can be separated on a standard, non-chiral chromatographic column. rsc.orgnih.gov
Common derivatization strategies applicable to primary amines include acylation, silylation, and the use of fluorescent tagging agents. researchgate.net
Acylation
Acylation is a robust and widely used method for derivatizing primary amines. researchgate.net It involves the reaction of the amine with an acylating agent, typically an acid anhydride (B1165640) or an acyl chloride, to form a stable amide derivative. nih.gov Halogenated reagents, such as trifluoroacetic anhydride (TFAA) or heptafluorobutyric anhydride (HFBA), are particularly effective for GC-MS analysis as they increase volatility and can enhance sensitivity with an electron capture detector (ECD). iu.edunih.gov
Table 1: Common Acylating Reagents for Primary Amine Derivatization
| Reagent Name | Abbreviation | Derivative Formed | Key Analytical Advantages |
| Trifluoroacetic Anhydride | TFAA | Trifluoroacetyl amide | Increases volatility; improves GC peak shape; stable derivative. iu.edu |
| Heptafluorobutyric Anhydride | HFBA | Heptafluorobutyryl amide | Highly volatile derivative; excellent for GC-MS analysis. nih.gov |
| Pentafluorobenzoyl Chloride | PFB-Cl | Pentafluorobenzamide | Produces derivatives with good thermal stability and chromatographic properties. oup.com |
| Isobutyl Chloroformate | IBCF | Isobutyl carbamate | Effective for GC-MS analysis; allows for simultaneous extraction and derivatization. rsc.org |
Silylation
Silylation involves replacing the active hydrogen of the amine group with a trimethylsilyl (B98337) (TMS) group. scribd.com Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are common. iu.edu While effective at reducing polarity, silylation of primary amines can sometimes be challenging, occasionally producing multiple derivative products (mono- and di-substituted), which can complicate quantification. iu.edu Therefore, careful optimization of reaction conditions is necessary. Silylated derivatives are generally less stable than acylated ones, particularly in the presence of moisture. nih.gov
Table 2: Example Silylation Reaction for a Primary Amine
| Analyte | Reagent | Catalyst (Optional) | Typical Conditions | Derivative |
| Primary Amine | BSTFA | Trimethylchlorosilane (TMCS) | Anhydrous solvent (e.g., acetonitrile, pyridine); Heat (60-80°C) for 15-30 min. scribd.com | Trimethylsilyl (TMS) amine |
Fluorescent and UV-Absorbing Derivatization for HPLC
For HPLC analysis, where volatility is not a concern, derivatization aims to attach a molecule that strongly absorbs UV light or fluoresces, enabling highly sensitive detection. nih.govthermofisher.com This is crucial as simple aliphatic amines lack a natural chromophore. sigmaaldrich.com Reagents like dansyl chloride react with primary amines to form highly fluorescent sulfonamides. thermofisher.comgreyhoundchrom.com Other reagents, such as 4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F), are also used for pre-column derivatization to create stable, fluorescent products. researchgate.net
Table 3: Common Fluorescent/UV Derivatizing Reagents for HPLC
| Reagent Name | Abbreviation | Detection Method | Key Features |
| Dansyl Chloride | Dns-Cl | Fluorescence, UV | Forms stable, fluorescent derivatives; widely used for amines and amino acids. nih.govthermofisher.com |
| Fluorescamine | - | Fluorescence | Reacts rapidly with primary amines; reagent itself is non-fluorescent. researchgate.netthermofisher.com |
| 4-Fluoro-7-nitro-2,1,3-benzoxadiazole | NBD-F | Fluorescence | Highly reactive; forms stable derivatives with high reaction efficiency. researchgate.netgreyhoundchrom.com |
| 9-Fluorenylmethoxycarbonyl Chloride | FMOC-Cl | Fluorescence, UV | Useful under highly acidic chromatographic conditions; provides good sensitivity. nih.gov |
Chiral Derivatization
To determine the enantiomeric purity of a chiral amine like this compound, a chiral derivatizing agent (CDA) is used. The CDA, which is itself enantiomerically pure, reacts with both enantiomers of the amine to form a pair of diastereomers. These diastereomers have different physical properties and can be separated using standard, non-chiral chromatography. rsc.orgnih.gov Isothiocyanate-based CDAs have proven effective for the HPLC separation of chiral amines, forming stable thiourea (B124793) derivatives. rsc.org Another well-known example is Mosher's reagent (α-methoxy-α-trifluoromethylphenylacetic acid), although many newer agents have been developed to improve reactivity and ease of use. rsc.org
Future Research Directions and Emerging Avenues
Sustainable and Green Chemistry Approaches in Amine Synthesis
The synthesis of amines has traditionally relied on methods that can be resource-intensive and generate significant waste. The application of green chemistry principles offers a pathway to more environmentally benign routes for producing 2-Methoxy-2-methylheptan-1-amine. Future research could focus on:
Atom Economy: Developing synthetic routes that maximize the incorporation of all starting materials into the final product. This could involve exploring catalytic C-H amination reactions, which would avoid the need for pre-functionalized substrates.
Use of Renewable Feedstocks: Investigating the potential to derive the heptane (B126788) backbone or other structural components from biorenewable sources.
Safer Solvents and Reagents: Moving away from hazardous solvents and reagents towards greener alternatives like water, supercritical fluids, or bio-based solvents.
Integration of Artificial Intelligence and Automation in Amine Chemistry Research
The convergence of artificial intelligence (AI) and automated synthesis is set to revolutionize how chemists design and execute reactions. For this compound, this could manifest in several ways:
Predictive Modeling: AI algorithms could be trained to predict the optimal reaction conditions (catalyst, solvent, temperature) for its synthesis, reducing the need for extensive empirical screening.
Automated Synthesis Platforms: Robotic systems could be employed to perform multi-step syntheses, enabling high-throughput screening of reaction parameters and rapid optimization. This would accelerate the discovery of efficient synthetic pathways.
Discovery of Novel Applications: Machine learning models could analyze the structure of this compound to predict its potential biological activities or material properties, guiding future application-focused research.
Novel Catalyst Development for Enantioselective Transformations
The presence of a stereocenter at the C2 position of this compound means it can exist as two enantiomers. As the biological activity of chiral molecules is often enantiomer-dependent, the development of methods for its enantioselective synthesis is a critical research direction. This will likely involve:
Chiral Catalysts: Designing and synthesizing novel chiral catalysts (metal-based or organocatalysts) that can direct the formation of one enantiomer over the other with high selectivity.
Enzymatic Resolutions: Exploring the use of enzymes to selectively react with one enantiomer, allowing for the separation of the two.
Interdisciplinary Research at the Interface of Organic Chemistry and Materials Science
The unique structural features of this compound, particularly the combination of a primary amine and a tertiary ether, could make it a valuable building block in materials science. Collaborative research between organic chemists and materials scientists could explore its use in:
Polymers and Coatings: The amine group can serve as a reactive handle for polymerization or for grafting onto surfaces to modify their properties, such as adhesion or biocompatibility.
Self-Assembled Monolayers: Investigating the ability of this molecule to form ordered structures on surfaces, which could have applications in electronics or sensor technology.
Metal-Organic Frameworks (MOFs): The amine functionality could act as a ligand for the construction of novel MOFs with tailored porosity and chemical properties.
Q & A
Q. Table 1: Key Synthetic Parameters
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 0–5°C (exothermic) | Prevents decomposition |
| Solvent | Anhydrous THF | Enhances LiAlH4 activity |
| Reducing Agent | LiAlH4 (1.2 equiv) | Minimizes over-reduction |
Q. Table 2: Analytical Benchmarks
| Technique | Critical Marker | Acceptable Range |
|---|---|---|
| GC-MS | RT (vs. n-C28 standard) | ±0.05 min |
| FTIR | N-H Stretch | 3300 ± 20 cm⁻¹ |
| ¹H NMR | Methoxy Integration | 3H (δ 3.3 ppm) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
